1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine
Overview
Description
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It features a bromopyridine moiety attached to a piperazine ring, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-isopropylpiperazine.
Nucleophilic Substitution: The bromine atom on the 5-bromopyridine is substituted by the piperazine ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Purification: Industrial-scale purification methods, including distillation and crystallization, are employed to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with hydrogenated piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperazine: Lacks the isopropyl group, which may affect its biological activity.
1-(5-Bromopyridin-2-yl)-4-methylpiperazine: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-(5-Bromopyridin-2-yl)-4-ethylpiperazine: Features an ethyl group, which may result in variations in its pharmacokinetic profile.
Uniqueness: 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine is unique due to the presence of the isopropyl group, which can influence its lipophilicity, steric hindrance, and overall biological activity. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-propan-2-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOCRHDRNRNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601761 | |
Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914606-84-1 | |
Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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